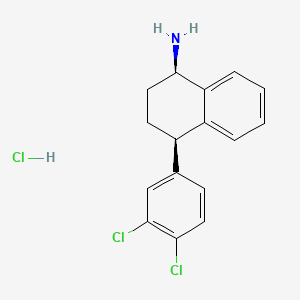
(1R,4R)-N-去甲舍曲林盐酸盐
描述
(1R,4R)-N-Desmethyl Sertraline Hydrochloride is a stereoisomer of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is one of the four stereoisomers of Sertraline, with the (1S,4S) isomer being the active therapeutic compound .
科学研究应用
(1R,4R)-N-Desmethyl Sertraline Hydrochloride has several scientific research applications, including:
作用机制
Target of Action
The primary target of (1R,4R)-N-Desmethyl Sertraline Hydrochloride, also known as (1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is the serotonin transporter (SERT) . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine .
Mode of Action
The compound binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron .
Biochemical Pathways
By inhibiting the reuptake of serotonin, this compound affects the serotonergic pathway . The increased availability of serotonin in the synaptic cleft can lead to downstream effects on mood, anxiety, and other psychological states .
Pharmacokinetics
It is known that ssris like this compound generally have good oral bioavailability . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of the action of this compound is an increase in serotonergic neurotransmission, which can lead to improvements in symptoms of depression and anxiety . It’s important to note that the (1r,4r) isomer of sertraline is therapeutically inactive .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of this compound . Proper storage conditions are necessary to maintain its potency . Additionally, individual factors such as genetics, age, and health status can influence how a person responds to this medication .
生化分析
Biochemical Properties
It is known that the compound is a stereoisomer of Sertraline . Sertraline is a selective serotonin reuptake inhibitor (SSRI), which is commonly used as an antidepressant . It is likely that (1R,4R)-N-Desmethyl Sertraline Hydrochloride interacts with similar enzymes, proteins, and other biomolecules as Sertraline .
Cellular Effects
Given its structural similarity to Sertraline, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a stereoisomer of Sertraline, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structural similarity to Sertraline, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (1R,4R)-N-Desmethyl Sertraline Hydrochloride involves several steps, starting from the synthesis of the key intermediate, cis-N-alkanoyl-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine . The process includes:
Stereoselective Synthesis: The synthesis begins with the stereoselective formation of the cis-stereoisomeric form of the compound.
Hydrogenation: Catalytic hydrogenation is used to reduce the imine form of Sertraline, resulting in a mixture of cis and trans stereoisomers.
Resolution: The final stage involves the optical resolution to separate the desired (1R,4R)-enantiomer from the unwanted isomers.
Industrial Production Methods
Industrial production methods for (1R,4R)-N-Desmethyl Sertraline Hydrochloride typically involve large-scale stereoselective synthesis and resolution processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical applications .
化学反应分析
Types of Reactions
(1R,4R)-N-Desmethyl Sertraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
相似化合物的比较
Similar Compounds
(1S,4S)-Sertraline Hydrochloride: The active therapeutic isomer used as an antidepressant.
(1R,4S)-Sertraline Hydrochloride: Another stereoisomer with different pharmacological properties.
(1S,4R)-Sertraline Hydrochloride: Yet another stereoisomer with distinct characteristics.
Uniqueness
(1R,4R)-N-Desmethyl Sertraline Hydrochloride is unique due to its specific stereochemistry, which influences its pharmacokinetic properties and interactions with biological systems. Unlike the (1S,4S) isomer, it does not exhibit significant therapeutic activity but is crucial for understanding the metabolism and overall effects of Sertraline .
属性
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-INXKOZGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747554 | |
| Record name | (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-09-7 | |
| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1), (1R,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)
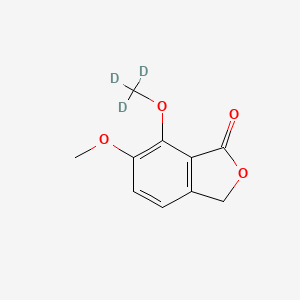

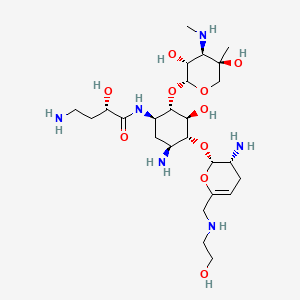
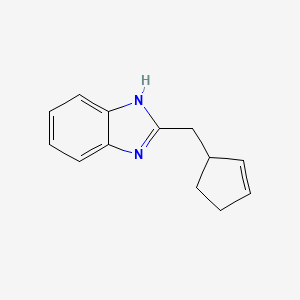
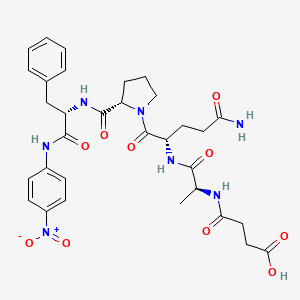
![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)
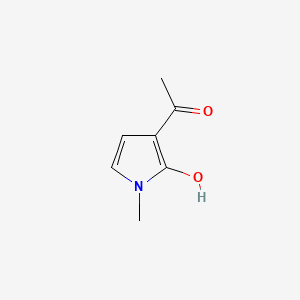
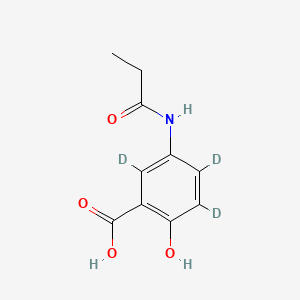
![N-[3-bis(phenylmethoxy)phosphorylpropyl]-N-phenylmethoxyacetamide](/img/structure/B589187.png)
![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)
